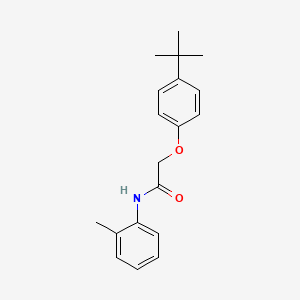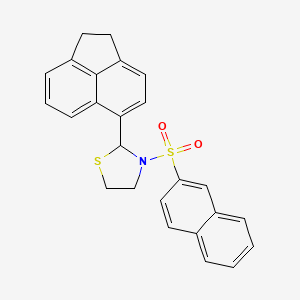![molecular formula C29H26N4O5S2 B11654026 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide is a complex organic compound featuring a benzothiazole core, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound, often under basic conditions.
Attachment of the Acetylphenyl Group: This step involves the acylation of the amine group with 4-acetylphenyl chloride or a similar reagent.
Coupling with Benzamide: The final step is the coupling of the intermediate with 2-(morpholin-4-ylcarbonyl)benzoyl chloride, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzothiazole core is particularly valuable in the synthesis of dyes and pigments.
Biology
Biologically, N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide has shown promise in various assays for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could inhibit certain enzymes or receptors, making it a candidate for treating diseases like cancer or bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its complex aromatic structure.
作用机制
The mechanism of action of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, depending on the application. The compound’s benzothiazole core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the acetylphenyl and morpholinyl groups may enhance binding affinity to specific proteins, inhibiting their function.
相似化合物的比较
Similar Compounds
- N-[2-(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazole-6-carboxamide
- N-[2-(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazole-6-sulfonamide
Uniqueness
Compared to similar compounds, N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide stands out due to its unique combination of functional groups. The presence of both the morpholinyl and acetylphenyl groups provides additional sites for interaction with biological targets, potentially enhancing its efficacy and specificity in therapeutic applications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and diverse reactivity make it a compound of great interest for further research and development.
属性
分子式 |
C29H26N4O5S2 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC 名称 |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide |
InChI |
InChI=1S/C29H26N4O5S2/c1-18(34)19-6-8-20(9-7-19)30-26(35)17-39-29-32-24-11-10-21(16-25(24)40-29)31-27(36)22-4-2-3-5-23(22)28(37)33-12-14-38-15-13-33/h2-11,16H,12-15,17H2,1H3,(H,30,35)(H,31,36) |
InChI 键 |
HIEZJCKWAMMARJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dibromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11653944.png)
![6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11653962.png)
![methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11653970.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)


![propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653988.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11654009.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11654013.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11654018.png)
![Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654033.png)
![Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11654040.png)
![6-Amino-3-(methoxymethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654047.png)
